N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine family, characterized by a fused bicyclic scaffold combining pyrrole and pyrimidine rings. The structure includes a 4-methoxyphenyl acetamide moiety linked via a sulfanyl group to the 3-methyl-4-oxo-7-phenyl-substituted pyrrolo[3,2-d]pyrimidine core. Such derivatives are often explored for kinase inhibition, anticancer, or anti-inflammatory activities due to their ability to mimic ATP-binding motifs in enzymes .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(17(12-23-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-15-8-10-16(29-2)11-9-15/h3-12,23H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROCYDSUQDARAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, focusing on its anticancer properties and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1040637-12-4 |
The structure features a pyrrolopyrimidine core linked to a methoxyphenyl group via an acetamide linkage, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have shown promising results against various cancer cell lines:
- Cell Line Studies : Compounds exhibiting similar structures demonstrated inhibitory effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies reported IC values in the micromolar range (1.52–6.31 μM), indicating potent activity against cancer cells while sparing normal cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. For example, one study noted a significant increase in annexin V-FITC positive apoptotic cells when treated with related compounds .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly regarding carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Inhibitory Effects : Studies on related thiazolone derivatives have shown that certain compounds can inhibit carbonic anhydrase IX (CA IX) with IC values ranging from 10.93 to 25.06 nM, indicating high selectivity for CA IX over other isoforms . This selectivity is crucial for developing targeted cancer therapies.
- Docking Studies : Molecular docking studies have revealed favorable binding interactions between these compounds and the CA IX enzyme, suggesting that modifications to the pyrrolopyrimidine scaffold could enhance inhibitory potency .
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that derivatives of this compound possess promising pharmacokinetic profiles. These properties are essential for assessing the viability of these compounds as therapeutic agents.
Case Studies
Several case studies highlight the compound's potential:
- Study on Anticancer Activity : A study involving a series of pyrrolopyrimidine derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against MDA-MB-231 cells. The study reported increased apoptosis rates and reduced cell viability at lower concentrations compared to controls .
- Enzyme Inhibition Analysis : Another investigation focused on the inhibition of CA IX by various sulfonamide derivatives showed that specific structural modifications could lead to enhanced selectivity and potency against breast cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Scaffold Variations
- Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The positioning of the pyrrole ring relative to the pyrimidine distinguishes these cores. For example, 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () shares a sulfamoylphenylamino group but has a pyrrolo[2,3-d]pyrimidine core, which may alter binding affinity due to spatial differences .
Pyrimido[5,4-b]indole Derivatives :
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () replaces the pyrrolo-pyrimidine with a pyrimidoindole system. This expanded aromatic system could enhance π-π stacking but reduce solubility .
Substituent Effects
Key substituents influencing activity and physicochemical properties include:
4-Methoxyphenyl vs. 5-Fluoro-2-Methylphenyl :
The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 5-fluoro-2-methylphenyl in ’s analog. Fluorine’s electronegativity may increase membrane permeability but reduce metabolic stability .
3-Methyl vs.
Sulfanyl Acetamide Linkers :
The sulfanyl bridge in the target compound is conserved in analogs like those in , suggesting its role in maintaining conformational flexibility and hydrogen bonding .
Spectroscopic and Physicochemical Data
Table 1: Comparative Physicochemical Properties
NMR Trends (Based on ):
- Substituents at positions 3 and 7 (e.g., methyl, phenyl) cause distinct chemical shifts in regions A (protons 39–44) and B (29–36) of the core, as observed in rapamycin analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
